molecular formula C13H17NO3 B061396 tert-Butyl 3-formylbenzylcarbamate CAS No. 170853-04-0

tert-Butyl 3-formylbenzylcarbamate

Cat. No.: B061396
CAS No.: 170853-04-0
M. Wt: 235.28 g/mol
InChI Key: JORXNWZTJLYRQA-UHFFFAOYSA-N
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Description

tert-Butyl 3-formylbenzylcarbamate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a formyl group at the meta position and a tert-butyl group is attached to the nitrogen atom. This compound is often used in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-formylbenzylcarbamate can be synthesized through a multi-step process involving the protection of the amine group, formylation, and subsequent deprotection. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-formylbenzylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

tert-Butyl 3-formylbenzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-formylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pathways involved include nucleophilic addition and substitution reactions at the formyl group .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl benzylcarbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.

    tert-Butyl 4-formylbenzylcarbamate: The formyl group is at the para position, which can affect the compound’s reactivity and binding properties.

    tert-Butyl 2-formylbenzylcarbamate: The formyl group is at the ortho position, leading to different steric and electronic effects.

Uniqueness

tert-Butyl 3-formylbenzylcarbamate is unique due to the position of the formyl group at the meta position, which provides a balance between steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

tert-butyl N-[(3-formylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXNWZTJLYRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383454
Record name tert-Butyl 3-formylbenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170853-04-0
Record name tert-Butyl 3-formylbenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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